4-Thiazoleethanethioic acid

Description

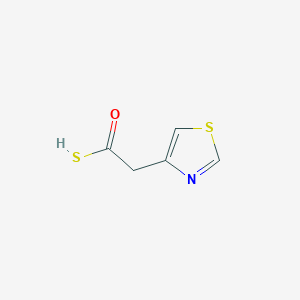

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-4-yl)ethanethioic S-acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS2/c7-5(8)1-4-2-9-3-6-4/h2-3H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCZAWWGCPQDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(=O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 2-Amino-α-(methoxyimino)-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester (MAEM)

2-Amino-α-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester, commonly known as MAEM, is a crucial intermediate in the synthesis of several third and fourth-generation cephalosporin (B10832234) antibiotics. Its synthesis is a well-established process that begins with the formation of its key precursor, 2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid.

The primary precursor for MAEM is 2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid. A common synthetic route for this precursor starts from 4-chloroacetoacetic ester. This process involves a series of reactions to build the aminothiazole ring and introduce the methoxyimino group.

The synthesis begins with the oximation of 4-chloroacetoacetic ester. This is typically achieved by reacting it with an alkali nitrite, such as sodium nitrite, in the presence of an acid like glacial acetic acid. The resulting intermediate, a chlorohydroxyimino ester, is then reacted with thiourea. This step leads to the formation of the 2-aminothiazole (B372263) ring, yielding 2-(2-aminothiazole-4-yl)-2-(syn)-hydroxyimino acetic ester. The final step in the precursor synthesis is the methylation of the hydroxyimino group to a methoxyimino group. This is commonly carried out using a methylating agent like dimethyl sulfate, often with the assistance of a phase transfer catalyst to improve the reaction efficiency. mdpi.com

The synthesis of MAEM from its precursor involves a condensation reaction. Specifically, 2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid is condensed with 2,2'-dithiobis(benzothiazole) (B116540). This reaction is typically facilitated by a reducing agent and a suitable solvent.

One common method employs triphenylphosphine (B44618) as the reducing agent. In this process, 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is reacted with 2,2'-dithiobis(benzothiazole) in the presence of triphenylphosphine. A base, such as triethylamine, is often added as a catalyst. The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) at room temperature. This method has been reported to produce high yields of MAEM. researchgate.net

| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature | Product |

| 2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid | 2,2'-dithiobis(benzothiazole) | Triphenylphosphine, Triethylamine | 1,2-dichloroethane | Room Temperature | 2-Amino-α-(methoxyimino)-4-thiazoleethanethioic acid S-2-Benzothiazolyl ester (MAEM) |

Derivatization Strategies of the Thiazoleethanethioic Acid Scaffold

The 4-thiazoleethanethioic acid scaffold is a versatile platform for the synthesis of a wide range of derivatives. These modifications are often aimed at exploring structure-activity relationships and developing new compounds with improved biological activities.

The synthesis of novel analogues often involves the reaction of a key intermediate, such as 2-aminothiazole derivatives, with various electrophiles. For instance, new thiazole (B1198619) derivatives bearing a coumarin (B35378) nucleus have been synthesized by reacting 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene) thiosemicarbazide (B42300) with hydrazonoyl halides. semanticscholar.org Similarly, thiazole derivatives integrated with a pyrazoline moiety can be synthesized through a catalyst-free protocol under ultrasonication. jmchemsci.com

Another approach involves multicomponent reactions. For example, novel thiazolo[2,3-b]quinazolinone derivatives have been synthesized in a one-pot domino reaction of substituted 2-aminothiazoles, substituted benzaldehydes, and cyclic diketones under microwave irradiation. rsc.org The synthesis of thiazole derivatives bearing β-amino acid and aromatic moieties has also been reported, starting from the reaction of thioureido acid with corresponding bromoacetophenones. mdpi.com

Functional group modifications on the this compound scaffold can be achieved through various synthetic routes. The 2-amino group on the thiazole ring is a common site for modification. For instance, it can be acylated to form amides or reacted with other electrophiles to introduce different substituents. derpharmachemica.com

The synthesis of 2-aminothiazole sulfonamide derivatives has been explored as potential antioxidants. chemicalbook.com Furthermore, the thiazole ring itself can be substituted at various positions. The Hantzsch reaction, which involves the condensation of α-haloketones with thioamides, is a widely used method for the synthesis of substituted thiazoles. derpharmachemica.com This allows for the introduction of a variety of functional groups onto the thiazole core structure.

| Starting Material | Reagent(s) | Reaction Type | Modified Functional Group |

| 2-Aminothiazole derivative | Acid chloride/Anhydride | Acylation | 2-Amino group |

| 2-Aminothiazole derivative | Sulfonyl chloride | Sulfonamidation | 2-Amino group |

| α-Haloketone and Thioamide | - | Hantzsch thiazole synthesis | Thiazole ring substitution |

Green Chemistry Approaches in the Synthesis of Thiazoleethanethioic Acid Derivatives

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods in the chemical industry. The principles of green chemistry are being increasingly applied to the synthesis of thiazole derivatives to reduce the environmental impact of these processes.

Green chemistry approaches in this context focus on several key areas, including the use of greener solvents, recyclable catalysts, and alternative energy sources to promote reactions. For instance, the use of water as a solvent in the synthesis of thiazole derivatives has been reported, which is a significant improvement over traditional organic solvents. ufms.br

The use of heterogeneous catalysts that can be easily recovered and reused is another important aspect of green synthesis. Chitosan-based hydrogels have been developed as effective and recyclable biocatalysts for the synthesis of novel thiazole derivatives. mdpi.combohrium.com

Alternative energy sources such as microwave irradiation and ultrasound have also been successfully employed to accelerate the synthesis of thiazole derivatives. rsc.orgresearchgate.netrjpbcs.comjusst.orgnih.gov These methods often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. For example, the synthesis of 2-aminothiazole derivatives has been achieved under solvent-free conditions using microwave irradiation. researchgate.net Similarly, ultrasound-assisted synthesis has been used to prepare thiazole derivatives with integrated pyrazoline and coumarin moieties. semanticscholar.orgjmchemsci.com

| Green Chemistry Approach | Example Application in Thiazole Synthesis | Benefits |

| Green Solvents | Use of water as a reaction medium. ufms.br | Reduced use of volatile organic compounds (VOCs), lower environmental impact. |

| Recyclable Catalysts | Chitosan-based hydrogels as biocatalysts. mdpi.combohrium.com | Catalyst can be recovered and reused, reducing waste and cost. |

| Microwave Irradiation | Solvent-free synthesis of 2-aminothiazole derivatives. researchgate.net | Faster reaction rates, higher yields, reduced energy consumption. |

| Ultrasonic Irradiation | Synthesis of thiazole derivatives with pyrazoline or coumarin moieties. semanticscholar.orgjmchemsci.com | Enhanced reaction rates, milder reaction conditions, improved yields. |

Elucidation of Chemical Reactivity and Reaction Mechanisms

Fundamental Reactivity Patterns of 2-Amino-α-(methoxyimino)-4-thiazoleethanethioic Acid S-2-Benzothiazolyl Ester (MAEM)

2-Amino-α-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester, commonly known as MAEM, is a thioester that exhibits characteristic reactivity patterns governed by its constituent functional groups. The core of its reactivity lies in the thioester linkage, which serves as an activated acyl group, making MAEM an excellent acylating agent.

The primary electrophilic site in MAEM is the carbonyl carbon of the thioester group. This carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl oxygen and the ability of the S-2-benzothiazolyl group to act as a good leaving group. The general reactivity of thioesters is greater than that of their corresponding esters and amides, a property attributed to the larger size and lower extent of electron delocalization from the sulfur atom to the carbonyl group compared to oxygen or nitrogen. nih.gov

The 2-aminothiazole (B372263) moiety also influences the molecule's reactivity. The exocyclic amino group is nucleophilic and can participate in various reactions, such as acylation. researchgate.net However, in the context of its primary application, the reactivity of the thioester group is of paramount importance.

Common reactions involving MAEM are nucleophilic acyl substitutions. Nucleophiles such as amines, alcohols, and thiols can attack the electrophilic carbonyl carbon, leading to the displacement of the 2-mercaptobenzothiazole (B37678) anion and the formation of a new amide, ester, or thioester, respectively. The reaction with primary amines is particularly significant as it forms the basis of its use in the synthesis of cephalosporin (B10832234) antibiotics.

Mechanistic Investigations of Chemical Transformations Involving Thiazoleethanethioic Acid Derivatives

The chemical transformations of thiazoleethanethioic acid derivatives, especially the acylation reactions involving MAEM, proceed through well-established mechanistic pathways. These reactions are classic examples of nucleophilic acyl substitution.

The generally accepted mechanism for the reaction of MAEM with a nucleophile, such as the amino group of 7-aminocephalosporanic acid (7-ACA), involves a two-step addition-elimination process. In the first step, the nucleophilic nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the thioester. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and a negative charge resides on the oxygen atom.

The second step involves the collapse of this tetrahedral intermediate. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the bond between the carbonyl carbon and the sulfur atom of the benzothiazole (B30560) group is cleaved. This results in the expulsion of the 2-mercaptobenzothiazole as a leaving group and the formation of the final acylated product, a new amide bond.

Kinetic Studies and Rate-Determining Steps

While specific kinetic studies for the chemical acylation of 7-ACA with MAEM are not extensively detailed in the provided search results, the kinetics of nucleophilic acyl substitution reactions are generally well-understood. The rate of these reactions is typically dependent on the concentration of both the thioester and the nucleophile.

Identification of Reaction Intermediates

The primary and most significant reaction intermediate in the chemical transformations of MAEM is the tetrahedral intermediate formed during the nucleophilic acyl substitution reaction. This species is characterized by an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon. This intermediate is generally unstable and readily collapses to form the final product.

Direct observation and isolation of such tetrahedral intermediates are often challenging due to their transient nature. However, their existence is strongly supported by a wealth of experimental and theoretical evidence from studies of analogous nucleophilic acyl substitution reactions. Spectroscopic techniques and computational modeling are often employed to infer the presence and structure of these short-lived intermediates.

Role of the Thiazoleethanethioic Acid Moiety as a Synthetic Intermediate in Organic Synthesis

The 2-amino-α-(methoxyimino)-4-thiazoleethanethioic acid moiety, particularly in its activated S-2-benzothiazolyl ester form (MAEM), is a highly valuable synthetic intermediate, most notably in the pharmaceutical industry. researchgate.net Its principal application is in the synthesis of third and fourth-generation cephalosporin antibiotics. nih.gov

In this context, the thiazoleethanethioic acid derivative acts as the "side chain" that is attached to the 7-amino position of the cephalosporin nucleus (e.g., 7-ACA). This acylation step is a critical part of the semi-synthetic process that allows for the modification of the properties of the final antibiotic, such as its antibacterial spectrum and resistance to β-lactamases. nih.gov The methoxyimino group present in the side chain of many modern cephalosporins is known to confer stability against these bacterial enzymes. nih.gov

The utility of the thiazoleethanethioic acid moiety as a synthetic intermediate is derived from the "activated" nature of the thioester. This allows the acylation reaction to proceed under mild conditions, which is crucial to avoid the degradation of the sensitive β-lactam ring of the cephalosporin core.

Advanced Spectroscopic and Structural Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the atomic arrangement in 4-Thiazoleethanethioic acid can be constructed.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic thiazole (B1198619) ring protons typically resonate in the downfield region due to the ring's diamagnetic current. wikipedia.org Protons on substituted thiazole rings have been observed to resonate between 7.27 and 8.77 ppm. wikipedia.orgrsc.org For the 4-substituted pattern of this specific molecule, the proton at the C2 position would likely appear as a singlet, while the proton at the C5 position would appear as a singlet or a fine doublet depending on long-range couplings.

The two methylene (B1212753) groups (-CH₂-) of the ethanethioic acid side chain would form an A₂B₂ system, appearing as two distinct triplets. The methylene group adjacent to the thiazole ring (Cα-H₂) would be expected to have a chemical shift around 3.0-3.5 ppm, while the methylene group adjacent to the carbonyl group (Cβ-H₂) would likely appear slightly further downfield. The proton of the thioacid (-SH) group is expected to be a singlet with a variable chemical shift, typically in the range of 3.0-5.0 ppm, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiazole C2-H | ~8.6 - 8.9 | Singlet (s) |

| Thiazole C5-H | ~7.3 - 7.6 | Singlet (s) |

| -CH₂- (adjacent to thiazole) | ~3.2 - 3.5 | Triplet (t) |

| -CH₂- (adjacent to C=O) | ~2.8 - 3.1 | Triplet (t) |

| -SH | ~3.0 - 5.0 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated. The carbonyl carbon (C=O) of the thioacid group is the most deshielded, expected to appear significantly downfield, typically in the range of 190-200 ppm. The three carbons of the thiazole ring will have characteristic shifts; based on data for similar thiazole derivatives, C2 is generally the most downfield, followed by C4 and C5. asianpubs.orgias.ac.in The two methylene carbons of the ethyl linker will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Thioacid) | ~195 - 205 |

| Thiazole C2 | ~150 - 155 |

| Thiazole C4 | ~145 - 150 |

| Thiazole C5 | ~115 - 120 |

| -CH₂- (adjacent to thiazole) | ~30 - 35 |

| -CH₂- (adjacent to C=O) | ~25 - 30 |

¹⁵N NMR spectroscopy, while less common, is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. wikipedia.org It is particularly effective for investigating the structure of nitrogen-containing heterocycles like thiazole. wikipedia.orgnih.gov The chemical shift of the nitrogen atom in the thiazole ring of this compound would provide direct evidence of its specific chemical state. For five-membered nitrogen heterocycles, the ¹⁵N chemical shifts can vary widely, but data from related azole compounds can provide a predictive range. researchgate.netipb.pt The precise chemical shift is sensitive to substitution and solvent effects, but it is a key parameter for confirming the heterocyclic core of the molecule. acs.org

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the thioacid group is expected. This band typically appears in the region of 1680-1720 cm⁻¹. nih.gov The S-H stretching vibration, while often weak, is anticipated around 2550-2600 cm⁻¹. Vibrations associated with the thiazole ring, such as C=C and C=N stretching, are expected in the 1400-1650 cm⁻¹ region. researchgate.netcdnsciencepub.com C-H stretching vibrations from both the aromatic ring and the aliphatic chain will be observed above 3000 cm⁻¹ and between 2850-3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. mt.com The S-H and C-S stretching vibrations, which can be weak in the IR spectrum, often produce more intense signals in the Raman spectrum. researchgate.netresearchgate.net The symmetric vibrations of the thiazole ring are also typically Raman-active. This makes Raman spectroscopy a valuable tool for confirming the presence of sulfur-containing functional groups. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3050 - 3150 |

| Aliphatic C-H Stretch | IR/Raman | 2850 - 2960 |

| S-H Stretch | IR/Raman | 2550 - 2600 |

| C=O Stretch (Thioacid) | IR | 1680 - 1720 |

| C=N / C=C Ring Stretch | IR/Raman | 1400 - 1650 |

| C-S Stretch | Raman | 600 - 750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. For this compound, the absorption is dominated by the thiazole ring, which is an aromatic chromophore. The spectrum is expected to show absorptions corresponding to π → π* transitions. Thiazole derivatives typically exhibit absorption maxima in the range of 230-270 nm, although the exact position can be influenced by substitution and solvent polarity. nih.govrsc.org The presence of the thioacid group may cause a slight shift in the absorption wavelength compared to a simple alkyl-substituted thiazole.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition of the molecule. measurlabs.cominfinitalab.com By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₅H₇NOS₂, HRMS can definitively confirm the molecular formula of this compound, distinguishing it from any other compounds with the same nominal mass. researchgate.netresearchgate.netspectroscopyonline.com

X-ray Diffraction Studies for Solid-State Structure Determination

A thorough search of crystallographic databases and peer-reviewed publications did not yield any specific single-crystal or powder X-ray diffraction data for this compound. Consequently, critical information regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles remains undetermined.

The absence of such data precludes a detailed discussion of the compound's solid-state conformation, intermolecular interactions (such as hydrogen bonding or π-stacking), and crystalline packing arrangement. Typically, X-ray diffraction studies provide unambiguous proof of a molecule's three-dimensional structure, which is fundamental to understanding its physical and chemical properties. For many related thiazole derivatives, this technique has been instrumental in elucidating their structural features. However, for this compound itself, this foundational structural information is not currently available in the public domain.

Table 1: Crystallographic Data for this compound

| Parameter | Data |

| Crystal System | Not reported |

| Space Group | Not reported |

| a (Å) | Not reported |

| b (Å) | Not reported |

| c (Å) | Not reported |

| α (°) | Not reported |

| β (°) | Not reported |

| γ (°) | Not reported |

| Volume (ų) | Not reported |

| Z | Not reported |

| Calculated Density (g/cm³) | Not reported |

This table is provided for illustrative purposes and highlights the absence of available data.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radicals. An extensive review of the scientific literature found no published studies employing EPR spectroscopy to investigate radical intermediates of this compound.

Research on this compound has not ventured into reaction pathways or conditions that would generate radical species, or if it has, the results have not been published. Therefore, there is no experimental data on g-values, hyperfine coupling constants, or the electronic structure of any potential radical forms of this molecule. Such studies would be valuable in understanding its redox chemistry, potential for involvement in single-electron transfer reactions, or its degradation pathways under certain conditions.

Comprehensive Spectroscopic Characterization Protocols

While the synthesis of this compound and its derivatives is mentioned in the context of broader chemical research, a specific, detailed protocol for its comprehensive spectroscopic characterization is not explicitly outlined in the available literature. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for the structural elucidation of organic compounds.

It can be inferred that a standard characterization of this compound would involve:

¹H NMR to determine the number and environment of protons.

¹³C NMR to identify the carbon skeleton.

IR Spectroscopy to identify functional groups, such as the C=O of the thioacid and features of the thiazole ring.

Mass Spectrometry to determine the molecular weight and fragmentation pattern.

However, a formal, published protocol that integrates these techniques for a definitive and comprehensive characterization of this compound, potentially including two-dimensional NMR techniques (like COSY, HSQC, HMBC) for unambiguous signal assignment, is not available. The majority of search results instead focus on a more complex, related compound, (α,Z)-2-amino-α-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester, primarily in the context of its solubility properties. This indicates that the parent compound, this compound, has not been the subject of intensive, standalone spectroscopic investigation.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For 4-Thiazoleethanethioic acid, DFT calculations can provide a wealth of information, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. nih.govmdpi.comnih.govresearchgate.netresearchgate.net These parameters are crucial for understanding the molecule's stability and its propensity to engage in chemical reactions. mdpi.com

DFT studies on related thiazole (B1198619) derivatives have shown that the electronic properties can be significantly influenced by substituent groups. acs.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua For this compound, the thiazole ring acts as an electron-withdrawing group, while the ethanethioic acid moiety can exhibit both electron-donating and -withdrawing characteristics depending on its conformation and environment.

Key Electronic Properties from DFT Calculations:

A smaller HOMO-LUMO energy gap generally indicates higher reactivity. mdpi.com The distribution of the electrostatic potential can highlight regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic view of this compound, capturing its conformational changes and interactions with surrounding molecules over time. nih.govmdpi.commdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the preferred conformations of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding and van der Waals forces. mdpi.com

For this compound in an aqueous solution, MD simulations can elucidate the structure of the solvation shell and the dynamics of water molecules around the solute. mdpi.com The simulations can also be used to calculate binding free energies between the molecule and a target protein, providing insights into its potential biological activity. mdpi.com

Insights from Molecular Dynamics Simulations:

Conformational Flexibility: The ethanethioic acid side chain can adopt various conformations relative to the thiazole ring. MD simulations can quantify the relative populations of these conformers.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Simulations can identify the key hydrogen bonding partners in different environments.

Solvation Structure: The radial distribution function (RDF) from MD simulations can reveal the arrangement of solvent molecules around different parts of the this compound molecule.

Prediction and Correlation of Physicochemical Behavior

Computational models can be employed to predict and correlate the physicochemical properties of this compound, such as its solubility and particle size distribution. These models are valuable for process development and formulation design in the pharmaceutical and chemical industries. nih.govmdpi.comnih.govespublisher.com

The solubility of a compound is a critical parameter that influences its bioavailability and processability. Predictive models, such as the Yalkowsky-Roseman model and the general solubility equation, can be used to estimate the aqueous solubility of this compound based on its melting point and octanol-water partition coefficient. mdpi.com

More advanced thermodynamic models, like NRTL and UNIQUAC, can be used to predict solubility in various solvents and solvent mixtures. nih.govespublisher.com These models require experimental data for parameterization but can then be used to predict solubility under a wide range of conditions. nih.gov

Table 2: Predicted Solubility of this compound in Different Solvents (Illustrative Data)

| Solvent | Predicted Solubility (g/L) |

|---|---|

| Water | 1.5 |

| Ethanol | 25.8 |

| Acetone | 42.1 |

The particle size distribution of a crystalline solid can significantly impact its dissolution rate and bulk properties. nih.gov During crystallization, the particle size distribution is governed by the kinetics of nucleation and crystal growth. nih.gov

Models based on population balance equations can be used to simulate the evolution of the particle size distribution during a crystallization process. These models can help in optimizing crystallization conditions to achieve a desired particle size distribution. nih.gov

Theoretical Investigations of Reaction Pathways and Energetics

Computational chemistry can be used to explore the potential reaction pathways of this compound and to calculate the energetics of these reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, and to determine the activation energies for different reaction steps.

For example, the hydrolysis of the thioester group in this compound can be investigated using DFT calculations. These calculations can provide insights into the reaction mechanism, including whether it proceeds through a concerted or a stepwise pathway, and can help to identify potential catalysts for the reaction.

Emerging Applications and Functional Materials

Integration of Thiazoleethanethioic Acid Derivatives in Polymer Science and Engineering

While direct polymerization of 4-Thiazoleethanethioic acid is not extensively documented in publicly available research, the broader class of thiazole (B1198619) derivatives is being actively explored in polymer science. Thiazole-functionalized polymers are showing promise in applications such as polymer solar cells. For instance, random ternary copolymerization has been utilized to create thiazole-functionalized terpolymer donors, which have demonstrated improved molecular planarity, and enhanced light-harvesting capabilities in solar cell applications acs.org.

The synthesis of thiazolothiazole-based copolymers for use as donor materials in polymer solar cells has also been reported. These polymers have shown power conversion efficiencies ranging from 2.23% to 2.75% researchgate.net. The incorporation of the thiazole moiety into polymer backbones can significantly influence the electronic and optical properties of the resulting materials.

Exploration in Catalysis and Catalytic Systems

The catalytic potential of thiazole derivatives, including those related to this compound, is an active area of research. The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, making them suitable as ligands in catalysis.

Role as Ligands or Precursors in Catalytic Processes

Thiazole compounds can serve as ligands for various transition metals, forming stable complexes that can catalyze a range of organic transformations. The thioic acid group in this compound provides an additional functional handle for anchoring to metal centers or supports. Although specific studies detailing this compound as a ligand are limited, the general principles of thiazole coordination chemistry suggest its potential in this area.

Heterogeneous and Homogeneous Catalysis Research

In the realm of catalysis, thiazolium salts, which are derivatives of thiazoles, are known to act as catalysts in reactions like the Stetter reaction and the Benzoin condensation wikipedia.org. While this doesn't directly involve this compound, it highlights the catalytic activity inherent to the thiazole ring system. The potential for this compound derivatives to be used in both homogeneous and heterogeneous catalysis is an area ripe for further investigation. The ability to functionalize the molecule could allow for its immobilization on solid supports for heterogeneous applications, offering advantages in catalyst recovery and reuse.

Contribution to Advanced Materials Design and Engineering

The versatile chemistry of the thiazole ring allows for its incorporation into a variety of advanced materials. Thiazole-containing compounds are utilized in the synthesis of dyes and fungicides wikipedia.org. The unique electronic properties of the thiazole ring make it a valuable component in the design of materials with specific optical and electronic functionalities.

The development of hybrid materials that combine the properties of the thiazole moiety with other functional groups is a promising avenue for creating novel materials with tailored characteristics. For example, the synthesis of functionalized morpholine-thiazole scaffolds has been explored for various applications eurekaselect.com. While direct applications of this compound in this domain are not yet widely reported, its structure suggests potential for use as a building block in the design of new functional materials.

Q & A

Q. What biological assays are suitable for preliminary screening of this compound’s activity?

- Methodology : Conduct in vitro cytotoxicity assays (MTT assay on HeLa or HEK293 cells) and antimicrobial susceptibility testing (MIC against E. coli and S. aureus). Include positive controls (e.g., cisplatin for cytotoxicity, ampicillin for bacteria) and triplicate replicates to minimize variability .

Advanced Research Questions

Q. How can contradictory bioactivity data for thiazole derivatives be systematically resolved?

- Methodology :

Meta-analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-GLP-compliant results .

Error Analysis : Quantify experimental uncertainties (e.g., pipetting errors via coefficient of variation, instrument calibration drift).

Statistical Modeling : Use ANOVA to compare inter-lab variability or Bayesian hierarchical models to account for clustered data (e.g., cell line batch effects) .

Q. What computational strategies validate the mechanistic interactions of this compound with biological targets?

- Methodology :

- Perform molecular docking (AutoDock Vina) against crystallized protein targets (e.g., EGFR kinase PDB: 1M17).

- Validate with MD simulations (GROMACS) to assess binding stability (>50 ns trajectories).

- Cross-reference with QSAR models to predict ADMET properties and optimize lead compounds .

Q. How to design a study reconciling divergent solubility/stability profiles of this compound across solvents?

- Methodology :

Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) via UV-Vis spectroscopy (λ~270 nm).

Stability Studies : Use accelerated stability protocols (40°C/75% RH for 4 weeks) with LC-MS to track degradation products.

Data Interpretation : Apply principal component analysis (PCA) to identify solvent-dependent degradation pathways .

Data & Literature Review Guidelines

Q. How to conduct a systematic review of this compound’s pharmacological potential?

- Methodology :

- Search Strategy : Use PubMed/Google Scholar keywords ("this compound" + "kinase inhibition" + "synthesis"). Filter by publication date (last 10 years) and impact factor (>3.0).

- Data Extraction : Follow Cochrane Handbook guidelines for risk-of-bias assessment (e.g., RoB 2.0 for randomized trials) .

- Gaps Identification : Highlight understudied areas (e.g., in vivo neurotoxicity profiles) for future grants .

Q. What criteria ensure the reliability of spectral data for this compound?

- Methodology :

- Source Validation : Prioritize databases with certified reference standards (NIST Chemistry WebBook, ECHA) .

- Reproducibility : Cross-check NMR splitting patterns and IR peaks against synthetic intermediates (e.g., thioamide precursors).

- Peer Review : Confirm data consistency across ≥3 independent studies before inclusion in publications .

Ethical & Reporting Standards

Q. How to address potential conflicts of interest in studies involving patented thiazole derivatives?

Q. What are the best practices for reporting synthetic yields and characterization data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.